(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone
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Overview
Description
(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a benzotriazole moiety, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the benzotriazole and pyridine moieties through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help maintain consistent quality and reduce production costs. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone: shares similarities with other diazepane and benzotriazole derivatives.
Other similar compounds: Include various substituted diazepanes and benzotriazoles with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H30N8O |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H30N8O/c1-18(2)34-23-15-19(5-6-22(23)30-31-34)20-7-9-27-24(16-20)29-25-17-21(8-10-28-25)26(35)33-12-4-11-32(3)13-14-33/h5-10,15-18H,4,11-14H2,1-3H3,(H,27,28,29) |
InChI Key |
GYGIXVNDVQQAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)C3=CC(=NC=C3)NC4=NC=CC(=C4)C(=O)N5CCCN(CC5)C)N=N1 |
Origin of Product |
United States |
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